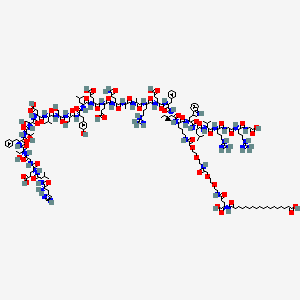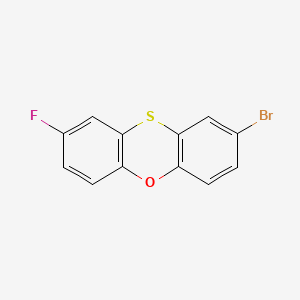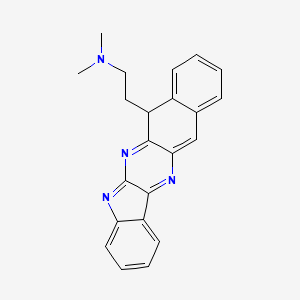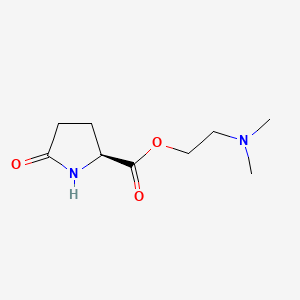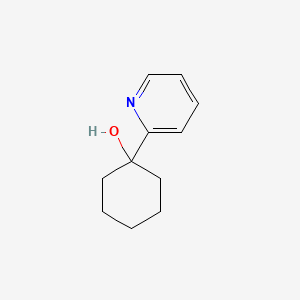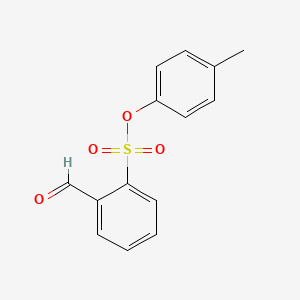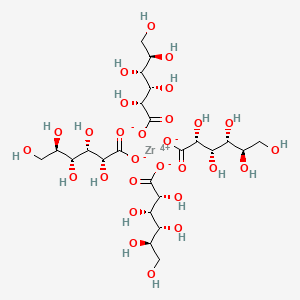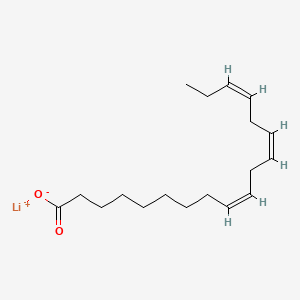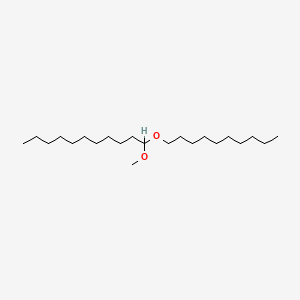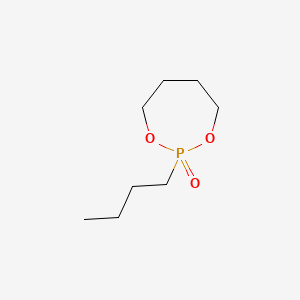![molecular formula C15H17FN2O B12661491 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 62933-31-7](/img/structure/B12661491.png)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and piperidin-2-one.
Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the indole and piperidin-2-one moieties. This can be achieved through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon center on the piperidin-2-one.
Catalysts and Reagents: Common reagents used in this synthesis include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the indole nitrogen, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carbonyl group to an alcohol.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmitter levels and signaling pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as the serotonin signaling pathway, which plays a crucial role in mood regulation, cognition, and other neurological functions.
Comparison with Similar Compounds
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-fluoroindole, piperidin-2-one, and other indole derivatives share structural similarities with this compound.
Uniqueness: The presence of both the 5-fluoroindole and piperidin-2-one moieties in a single molecule makes it unique, providing a distinct set of chemical and biological properties that are not observed in its individual components or other related compounds.
Properties
CAS No. |
62933-31-7 |
|---|---|
Molecular Formula |
C15H17FN2O |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C15H17FN2O/c16-12-4-5-14-13(9-12)11(10-17-14)6-8-18-7-2-1-3-15(18)19/h4-5,9-10,17H,1-3,6-8H2 |
InChI Key |
PDZUDLSGYIIFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


